molecular formula C16H20N4 B2561435 N-cyclopropyl-N'-(1-isopropyl-1H-pyrazol-5-yl)benzenecarboximidamide CAS No. 1006463-51-9

N-cyclopropyl-N'-(1-isopropyl-1H-pyrazol-5-yl)benzenecarboximidamide

Cat. No.: B2561435
CAS No.: 1006463-51-9
M. Wt: 268.364
InChI Key: VHEINCNYOCNYEM-UHFFFAOYSA-N
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Description

“N-cyclopropyl-N’-(1-isopropyl-1H-pyrazol-5-yl)benzenecarboximidamide” is a compound used for proteomics research . It has a molecular formula of C16H20N4 and a molecular weight of 268.36 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H20N4/c1-12(2)20-15(10-11-17-20)19-16(18-14-8-9-14)13-6-4-3-5-7-13/h3-7,10-12,14H,8-9H2,1-2H3,(H,18,19) . This indicates the specific arrangement of atoms in the molecule.


Physical and Chemical Properties Analysis

The compound has a molecular weight of 268.36 . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current data.

Scientific Research Applications

Chemical Inhibitors and CYP Isoforms

N-cyclopropyl-N'-(1-isopropyl-1H-pyrazol-5-yl)benzenecarboximidamide and similar compounds have been explored for their roles as chemical inhibitors, specifically targeting Cytochrome P450 (CYP) isoforms in human liver microsomes. These inhibitors are crucial in assessing drug-drug interactions as multiple drugs are often metabolized by these enzymes. The selectivity of these inhibitors towards specific CYP isoforms is vital for understanding the involvement of particular isoforms in drug metabolism, and compounds with structural similarities to this compound have been part of this research (Khojasteh et al., 2011).

Therapeutic Implications and Vascular Function

Compounds structurally related to this compound, such as BAY 41-2272, have been investigated for their potential therapeutic implications. In a study involving hypertensive rats, BAY 41-2272 demonstrated a capacity to improve vascular function without significantly impacting mean arterial pressure, hinting at the potential cardiovascular benefits of these compounds (Prawez et al., 2016).

Synthesis of Heterocyclic Compounds

The synthesis and application of compounds with a pyranopyrimidine core, which shares structural features with this compound, have been a subject of research. These compounds are significant for the pharmaceutical industry due to their broad synthetic applications and bioavailability. The review article explores synthetic pathways and the use of hybrid catalysts in developing such compounds, shedding light on the broader applicability of this chemical structure in medicinal chemistry (Parmar et al., 2023).

Mechanism of Action

The mechanism of action of “N-cyclopropyl-N’-(1-isopropyl-1H-pyrazol-5-yl)benzenecarboximidamide” is not specified in the available data. It’s used in proteomics research , which suggests it may interact with proteins in some way, but the specifics are not provided.

Properties

IUPAC Name

N'-cyclopropyl-N-(2-propan-2-ylpyrazol-3-yl)benzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4/c1-12(2)20-15(10-11-17-20)19-16(18-14-8-9-14)13-6-4-3-5-7-13/h3-7,10-12,14H,8-9H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHEINCNYOCNYEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=CC=N1)NC(=NC2CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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